molecular formula C14H15NO2 B2806083 N-(2-Phenoxycyclopentyl)prop-2-ynamide CAS No. 2305548-12-1

N-(2-Phenoxycyclopentyl)prop-2-ynamide

Cat. No. B2806083
CAS RN: 2305548-12-1
M. Wt: 229.279
InChI Key: HCEQQFDTGZPHGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-Phenoxycyclopentyl)prop-2-ynamide” were not found, ynamides in general have been synthesized through various methods. For instance, Triflic acid (10 mol%) has been used to catalyze the highly regioselective [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide to grant the 2,4,6-triaminopyrimidine core .


Chemical Reactions Analysis

Ynamides are known to be powerful building blocks in organic synthesis and have unique reactivity due to the polarized ynamide triple bond . They have been used in a variety of chemo-, regio-, and stereoselective carbon–carbon and carbon–heteroatom bond-forming reactions .

Future Directions

Ynamide coupling reagents have evolved into a class of general coupling reagents for both amide and ester bond formation . Their superiority in suppressing racemization/epimerization has made them effective for peptide fragment condensation, head-to-tail cyclization, and precise incorporation of thioamide substitutions into peptide backbones . This suggests that “N-(2-Phenoxycyclopentyl)prop-2-ynamide” and similar compounds could have significant future applications in the field of peptide synthesis .

properties

IUPAC Name

N-(2-phenoxycyclopentyl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-14(16)15-12-9-6-10-13(12)17-11-7-4-3-5-8-11/h1,3-5,7-8,12-13H,6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEQQFDTGZPHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CCCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenoxycyclopentyl)prop-2-ynamide

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